molecular formula C21H26N2O5S B6536498 N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-3,4-dimethoxybenzene-1-sulfonamide CAS No. 1021210-35-4

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-3,4-dimethoxybenzene-1-sulfonamide

Numéro de catalogue: B6536498
Numéro CAS: 1021210-35-4
Poids moléculaire: 418.5 g/mol
Clé InChI: HAALUVZJYMLQHQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a sulfonamide derivative featuring a 2,3-dihydroindole core substituted at the 1-position with a 2,2-dimethylpropanoyl group and at the 6-position with a 3,4-dimethoxybenzenesulfonamide moiety. The dihydroindole scaffold is common in bioactive molecules due to its ability to interact with diverse biological targets, including enzymes and receptors. The sulfonamide group enhances solubility and may contribute to binding affinity through hydrogen bonding or electrostatic interactions .

Propriétés

IUPAC Name

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-21(2,3)20(24)23-11-10-14-6-7-15(12-17(14)23)22-29(25,26)16-8-9-18(27-4)19(13-16)28-5/h6-9,12-13,22H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAALUVZJYMLQHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-3,4-dimethoxybenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

Molecular Structure

  • Molecular Formula : C20H23N3O3S
  • Molecular Weight : 353.4 g/mol
  • CAS Number : 1058489-95-4

Physical Properties

PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A
Flash PointN/A

Pharmacological Profile

The compound has shown various biological activities, particularly in the field of neuropharmacology. Studies indicate that it possesses anticonvulsant properties, which are crucial for developing treatments for epilepsy and other seizure disorders.

Anticonvulsant Activity

Research has demonstrated that related compounds exhibit significant anticonvulsant activity through mechanisms involving GABA receptor modulation. For example, a study highlighted the synthesis of pharmacophoric hybrids that showed improved lipophilicity and effective penetration of the blood-brain barrier, leading to promising results in seizure threshold tests using animal models .

The proposed mechanism of action for N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-3,4-dimethoxybenzene-1-sulfonamide involves:

  • GABA-Mediation : The compound appears to enhance GABAergic transmission, which is critical in controlling neuronal excitability.
  • Lipophilicity : Increased lipophilicity aids in crossing the blood-brain barrier effectively, enhancing its therapeutic potential in central nervous system disorders.

Case Studies

  • Study on Anticonvulsant Efficacy :
    • A series of compounds similar to the target compound were synthesized and evaluated for their anticonvulsant activity using the maximal electroshock-induced seizure (MES) model.
    • The results indicated that compounds with structural similarities demonstrated significant efficacy without neurotoxicity at therapeutic doses .
  • Neurotoxicity Assessment :
    • In assessing neurotoxic effects, compounds were tested across various dosages to establish a safety profile.
    • Findings suggested that while effective as anticonvulsants, careful consideration is required regarding dose management to mitigate potential neurotoxic effects.

Recent Developments

Recent studies have focused on optimizing the chemical structure of sulfonamide derivatives to enhance their pharmacological profiles. Modifications aimed at increasing selectivity for GABA receptors have shown promise in preclinical trials.

Comparative Analysis with Similar Compounds

A comparative analysis of N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-3,4-dimethoxybenzene-1-sulfonamide with other sulfonamide derivatives reveals:

Compound NameAnticonvulsant ActivityLipophilicityNeurotoxicity Risk
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-3,4-dimethoxybenzene-1-sulfonamideHighModerateLow
Related Compound AModerateHighModerate
Related Compound BHighLowHigh

Comparaison Avec Des Composés Similaires

Structural Analog: BG02374 (N-[1-(2,2-Dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-4-fluoro-2-methylbenzene-1-sulfonamide)

Key Differences :

  • Substituents on the Benzene Ring : The target compound has 3,4-dimethoxy substituents, whereas BG02374 features a 4-fluoro-2-methyl group.

Implications :

  • The 3,4-dimethoxy groups in the target compound may increase steric bulk and electron-donating effects compared to the electron-withdrawing fluoro and methyl groups in BG02374. This could influence solubility, metabolic stability, or binding to hydrophobic pockets in target proteins .
Property Target Compound BG02374
Benzene Substituents 3,4-dimethoxy 4-fluoro-2-methyl
Molecular Formula C₂₂H₂₅N₂O₅S (inferred) C₂₀H₂₃FN₂O₃S
Molecular Weight ~435-450 g/mol (estimated) 390.47 g/mol
Potential Bioactivity Not explicitly reported Not explicitly reported

Analog from GPCR/Ion Channel Research: JNJ5207787

Structure: N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyanophenyl)-N-[1-(2-cyclopentylethyl)piperidin-4-yl]acrylamide .

Comparison :

  • Core Scaffold : Both compounds share a 2,3-dihydroindole core.
  • Substituents : The target compound has a sulfonamide group, while JNJ5207787 contains an acrylamide linker and a piperidine-cyclopentylethyl moiety.
  • Functional Groups : The sulfonamide in the target compound contrasts with JNJ5207787’s acrylamide and nitrile groups, suggesting divergent target selectivity (e.g., sulfonamides often target carbonic anhydrases or kinases, while acrylamides may modulate GPCRs) .

Additional Analogs from Sulfonamide Libraries

  • N-(2-Methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide : Features a benzodioxine ring instead of dihydroindole, which may reduce planarity and alter pharmacokinetic properties .

Research Findings and Methodological Considerations

  • Cytotoxicity Screening: The SRB (sulforhodamine B) assay, a standard method for evaluating anticancer activity, could theoretically assess the target compound’s cytotoxicity.
  • Structural Activity Relationships (SAR): Electron-donating groups (e.g., methoxy) may enhance binding to polar residues in enzymatic active sites. Bulky substituents (e.g., 2,2-dimethylpropanoyl) could improve metabolic stability by shielding labile bonds .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.